

Synthesis and characterization of (2-Amino-5-iodophenyl)methanol

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Compound of Interest

Compound Name: (2-Amino-5-iodophenyl)methanol

Cat. No.: B1283178

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An In-depth Technical Guide on the Synthesis and Characterization of (2-Amino-5-iodophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Amino-5-iodophenyl)methanol, a key intermediate in various pharmaceutical and chemical research applications. This document outlines a reliable synthetic pathway and details the expected analytical data for the characterization of the final compound.

Synthesis

The synthesis of (2-Amino-5-iodophenyl)methanol is most effectively achieved through a two-step process commencing with the iodination of 2-aminobenzoic acid, followed by the reduction of the resulting 2-amino-5-iodobenzoic acid.

Step 1: Synthesis of 2-Amino-5-iodobenzoic acid

The initial step involves the electrophilic iodination of 2-aminobenzoic acid. This reaction is typically carried out using molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in a suitable solvent like acetic acid.

Experimental Protocol: Iodination of 2-Aminobenzoic Acid

- Materials:

- 2-Aminobenzoic acid
- Molecular Iodine (I₂)
- 30% Hydrogen Peroxide (H₂O₂)
- Glacial Acetic Acid
- Water (deionized)
- Procedure:
 - In a round-bottom flask, dissolve 2-aminobenzoic acid in glacial acetic acid.
 - To this solution, add molecular iodine.
 - Slowly add 30% hydrogen peroxide dropwise to the stirred mixture. The addition should be controlled to maintain the reaction temperature.
 - After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
 - Upon completion, pour the reaction mixture into cold water to precipitate the product.
 - Collect the solid by vacuum filtration, wash thoroughly with water to remove any unreacted reagents and acetic acid.
 - Dry the collected solid to obtain crude 2-amino-5-iodobenzoic acid. The product can be further purified by recrystallization.

Step 2: Synthesis of (2-Amino-5-iodophenyl)methanol

The second step is the reduction of the carboxylic acid group of 2-amino-5-iodobenzoic acid to a primary alcohol. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.^{[1][2]} Due to the presence of acidic protons on the amino and carboxylic acid groups, an excess of the reducing agent is required.^[2]

Experimental Protocol: Reduction of 2-Amino-5-iodobenzoic acid

- Materials:
 - 2-Amino-5-iodobenzoic acid
 - Lithium Aluminum Hydride (LiAlH_4)
 - Anhydrous Tetrahydrofuran (THF)
 - Water
 - 15% aqueous Sodium Hydroxide (NaOH)
 - Ethyl acetate
 - Anhydrous Sodium Sulfate (Na_2SO_4)
- Procedure:
 - In an oven-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, suspend lithium aluminum hydride (3-4 equivalents) in anhydrous THF under a nitrogen atmosphere.[\[1\]](#)
 - Cool the suspension to 0 °C in an ice bath.[\[1\]](#)
 - Dissolve 2-amino-5-iodobenzoic acid (1 equivalent) in anhydrous THF and add it to the dropping funnel.
 - Add the 2-amino-5-iodobenzoic acid solution dropwise to the LiAlH_4 suspension with vigorous stirring, maintaining the temperature at 0 °C.[\[1\]](#)
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the progress by TLC.[\[1\]](#)
 - After the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH_4 by the slow, sequential addition of water, followed by 15% aqueous NaOH , and then water again.[\[1\]](#)
 - Filter the resulting slurry to remove the aluminum salts.

- Extract the filtrate with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **(2-Amino-5-iodophenyl)methanol**.
- The crude product can be purified by column chromatography or recrystallization.

Characterization

The synthesized **(2-Amino-5-iodophenyl)methanol** can be characterized using various spectroscopic and physical methods. The expected data is summarized in the tables below.

Physicochemical Properties

Property	Value
Molecular Formula	C ₇ H ₈ INO
Molecular Weight	249.05 g/mol
Appearance	Expected to be a solid
Melting Point	Not consistently reported

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.5	d	1H	Ar-H (H-6)
~ 7.2	dd	1H	Ar-H (H-4)
~ 6.6	d	1H	Ar-H (H-3)
~ 4.6	s	2H	-CH ₂ OH
~ 4.5 (broad)	s	2H	-NH ₂
~ 2.0 (broad)	s	1H	-OH

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃

Chemical Shift (δ , ppm)	Assignment
~ 148	C-NH ₂
~ 139	C-I
~ 135	Ar-CH
~ 130	Ar-C
~ 118	Ar-CH
~ 80	Ar-CH
~ 64	-CH ₂ OH

FTIR Spectroscopy (Predicted)

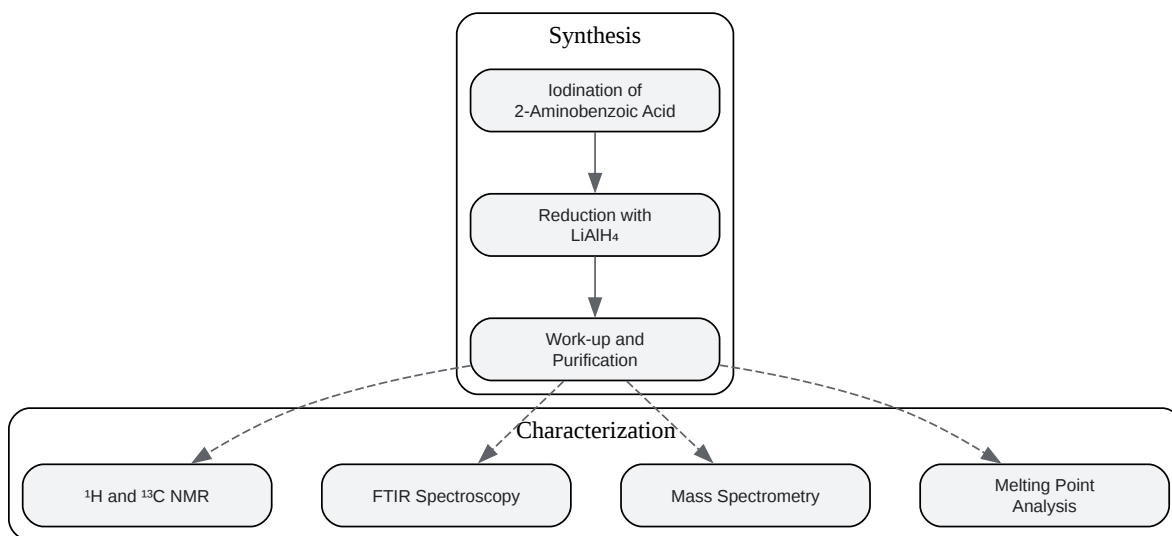
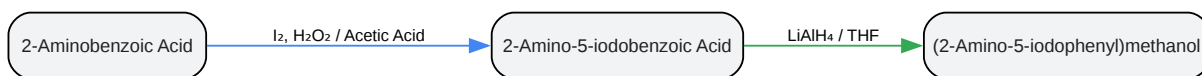
Wavenumber (cm ⁻¹)	Functional Group
3400 - 3200	O-H (alcohol), N-H (amine) stretch
3100 - 3000	C-H (aromatic) stretch
1620 - 1580	N-H bend, C=C (aromatic) stretch
1500 - 1400	C=C (aromatic) stretch
1250 - 1000	C-O (alcohol) stretch, C-N (amine) stretch
850 - 750	C-H (aromatic) bend

Mass Spectrometry (Predicted)

m/z	Assignment
249	[M] ⁺ (Molecular ion)
232	[M - OH] ⁺
220	[M - CH ₂ OH] ⁺
122	[M - I] ⁺

Visualizations

Synthesis Pathway



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References

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